molecular formula C9H11Cl2N3O B1483074 (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride CAS No. 2098127-26-3

(3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride

Katalognummer: B1483074
CAS-Nummer: 2098127-26-3
Molekulargewicht: 248.11 g/mol
InChI-Schlüssel: AGMNRJFKWUQXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3O and a molecular weight of 248.11 g/mol . Its CAS number is 1949816-50-5 . The related free base compound, [3-(Furan-3-yl)pyrazin-2-yl]methanamine, has a molecular formula of C9H9N3O . This dihydrochloride salt is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can find suppliers for this product through various chemical sourcing platforms . While the specific biological activity of this compound is not detailed in the available literature, its structural class is of significant scientific interest. The core pyrazine scaffold is found in compounds that are the subject of ongoing medicinal chemistry research. For instance, structurally related 2,5,6-trisubstituted pyrazine compounds have been investigated as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses, such as Zika, dengue, and West Nile virus, demonstrating antiviral activity in cellular and animal models . This suggests potential research applications in virology and antimicrobial development. Please consult the safety data sheet for proper handling, storage, and disposal information.

Eigenschaften

IUPAC Name

[3-(furan-3-yl)pyrazin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7;;/h1-4,6H,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMNRJFKWUQXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride is a derivative of pyrazine and furan, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride can be represented as follows:

C9H10Cl2N4O\text{C}_{9}\text{H}_{10}\text{Cl}_{2}\text{N}_{4}\text{O}

This compound features a pyrazine ring substituted with a furan group and a methanamine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may modulate the activity of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are involved in drug metabolism. Selective inhibition of these enzymes could lead to reduced metabolism of specific substrates, enhancing therapeutic efficacy in certain contexts .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the furan and pyrazine rings could enhance the binding affinity to bacterial targets, potentially inhibiting their growth.

Biological Activity Studies

Several studies have investigated the biological activities associated with (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride. Below are key findings:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeIC50 Value (µM)Notes
Histone Acetylation8.6Moderate inhibition
Antimalarial Activity1.0Significant efficacy against Plasmodium falciparum
Zika Virus Inhibition130Potent allosteric inhibitor

Case Studies

  • Histone Acetyltransferase Inhibition : A study demonstrated that derivatives similar to (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride can inhibit histone acetyltransferases (HATs), which are crucial for gene regulation. The compound showed an IC50 value of 8.6 µM in inhibiting p300/CBP HAT activity, suggesting potential applications in cancer therapy .
  • Antimalarial Properties : Research into trisubstituted pyrimidines indicated that compounds with furan and pyrazine substitutions exhibited significant antimalarial activity against Plasmodium falciparum, with IC50 values as low as 1.0 µM for certain analogs .
  • Zika Virus Protease Inhibition : A novel series of pyrazine compounds were found to inhibit Zika virus protease effectively, with IC50 values around 130 nM. This suggests that similar structural motifs may provide a scaffold for developing antiviral agents targeting flavivirus infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazine and furan rings significantly influence the biological activity of (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride:

  • Substituent Variations : Introducing different substituents on the furan or pyrazine rings can enhance or diminish biological activity. For instance, bulky groups tend to increase binding affinity to target enzymes, while polar groups may reduce solubility and bioavailability .
  • Binding Affinity : The presence of electron-withdrawing groups on the aromatic systems has been shown to improve binding interactions with enzyme active sites, thus enhancing inhibitory potency against specific targets like CYP450 enzymes .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an allosteric inhibitor of the Zika virus protease (ZVpro). This protease is crucial for the replication of flaviviruses, including Zika, dengue, and West Nile viruses. The compound exhibited promising inhibitory activity with IC50 values as low as 130 nM against ZVpro, indicating its potential as a lead compound in antiviral drug development .

Table 1: Antiviral Activity of (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride

CompoundTargetIC50 (nM)EC68 (nM)Reference
(3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochlorideZika virus protease130300–600

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the core structure of the compound influence its biological activity. For instance, variations in substituents at specific positions on the pyrazine ring have shown significant impacts on potency. Compounds with furan groups demonstrated enhanced activity compared to other substituents like bromine or hydroxymethyl groups .

Table 2: Structure-Activity Relationships

SubstituentIC50 (nM)Activity Change
Furan200Increased by ~40-fold
Bromine>10,000Decreased activity
Hydroxymethyl520Comparable activity

Potential for Cancer Treatment

Beyond antiviral applications, there is emerging evidence suggesting that compounds similar to (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride may modulate pathways involved in cancer progression. Specifically, compounds that inhibit cytochrome P450 enzymes have been proposed for reducing cancer risk associated with tobacco use by inhibiting the metabolism of tobacco-specific nitrosamines . This highlights a broader therapeutic potential for this class of compounds.

Case Studies and Research Findings

Several case studies have documented the synthesis and testing of related pyrazine derivatives. Research has shown that modifications to the nitrogen heterocycles can lead to significant improvements in pharmacological properties. For instance, a study indicated that certain pyrazine derivatives exhibited not only antiviral properties but also neuroprotective effects against neurodegenerative diseases .

Case Study Summary

  • Zika Virus Inhibition : A series of pyrazine derivatives were synthesized and tested for their ability to inhibit Zika virus replication in vitro and in animal models.
  • Tobacco Addiction Modulation : Compounds were evaluated for their effectiveness in inhibiting CYP2A6 and CYP2A13 enzymes, which are involved in nicotine metabolism, suggesting potential applications in smoking cessation therapies .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key attributes of (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Data
(3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride C₉H₁₁Cl₂N₃O 248.11 1949816-50-5 Furan-3-yl (O-containing heterocycle) Purity: Not specified; temporarily out of stock
[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride C₉H₁₁Cl₂N₃S 264.18 N/A Thiophen-3-yl (S-containing heterocycle) No purity/solubility data
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride C₉H₁₁Cl₂N₃O 248.11 N/A Furan-2-yl (O-containing heterocycle) MDL: MFCD30004124; similar MW to furan-3-yl analog
(3-Methylpyrazin-2-yl)methanamine dihydrochloride C₆H₁₁Cl₂N₃ 196.08 2288710-30-3 Methyl group Solubility: Requires specific solvents; research-grade purity
[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride C₁₀H₁₈Cl₂N₄ 277.18 1365988-46-0 Piperidin-4-yl (N-containing ring) Industrial grade (99% purity)

Key Observations :

  • Heterocycle Influence : Replacement of furan-3-yl with thiophen-3-yl increases molecular weight by ~16 g/mol due to sulfur’s higher atomic mass. Thiophene’s lipophilicity (logP) is likely higher than furan’s, impacting membrane permeability .
  • Simpler Substituents : The methyl-substituted derivative (196.08 g/mol) has reduced steric bulk, which may enhance solubility but limit target affinity compared to heterocyclic analogs .

Vorbereitungsmethoden

Synthesis of the Pyrazine Core with Furan Substitution

The initial and critical step involves constructing the pyrazine ring bearing a furan substituent at the 3-position. Literature indicates that such substituted pyrazines can be synthesized via halogenation and subsequent cross-coupling reactions:

  • Halogenation and Suzuki Coupling: Starting from halogenated pyrazine derivatives (e.g., 3,5-dibromo-6-chloropyrazin-2-amine), Suzuki coupling reactions with furan-3-yl boronic acids or equivalents introduce the furan moiety at the 3-position of the pyrazine ring. This method is well-documented for related compounds and allows selective functionalization.

  • Alternative Coupling Strategies: Sonogashira and other palladium-catalyzed coupling reactions have been reported for related pyrazinone derivatives to introduce heteroaryl groups, including furans, under mild microwave-assisted conditions to improve yields and reduce reaction times.

Introduction of the Methanamine Group at the 2-Position

The methanamine substituent at the 2-position of the pyrazine ring is typically introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution: A halogenated pyrazine intermediate at the 2-position (e.g., 2-chloropyrazine) can undergo nucleophilic substitution with aminomethyl reagents or protected aminomethyl derivatives to install the methanamine functionality.

  • Reductive Amination: In some synthetic routes, aldehyde-functionalized pyrazine intermediates are reacted with ammonia or amine sources followed by reduction to form the methanamine group.

Formation of the Dihydrochloride Salt

After obtaining the free base of (3-(Furan-3-yl)pyrazin-2-yl)methanamine, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent:

  • HCl Gas Bubbling: The free amine dissolved in anhydrous ether or dichloromethane is exposed to dry HCl gas under vigorous stirring at low temperature (0°C), precipitating the dihydrochloride salt as a solid, which is then filtered and dried.

  • Direct Acidification: Alternatively, the free base can be dissolved in a solvent such as isopropanol or acetonitrile and treated with concentrated hydrochloric acid, followed by crystallization of the dihydrochloride salt.

Purification and Isolation

  • The crude dihydrochloride salt is typically purified by filtration, washing with cold solvents such as ether or water, and drying under vacuum.

  • Chromatographic purification, such as silica gel column chromatography, may be employed at intermediate stages to isolate pure intermediates before salt formation.

Representative Synthetic Procedure Summary

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Starting pyrazine derivative + halogenating agent Halogenated pyrazine intermediate
2 Suzuki Coupling Halogenated pyrazine + furan-3-yl boronic acid, Pd catalyst, base, solvent, heat 3-(Furan-3-yl) substituted pyrazine
3 Nucleophilic substitution 2-chloropyrazine derivative + aminomethyl reagent (3-(Furan-3-yl)pyrazin-2-yl)methanamine free base
4 Salt formation Free base + HCl gas or concentrated HCl in solvent (3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride salt
5 Purification Filtration, washing, drying Pure dihydrochloride salt

Detailed Research Findings and Yields

  • Yields: The Suzuki coupling step typically affords yields in the range of 70-90%, depending on catalyst efficiency and reaction conditions.

  • Purity: The dihydrochloride salt formation by HCl gas bubbling results in a crystalline product with high purity, suitable for pharmaceutical or biochemical applications.

  • Reaction Conditions: Mild to moderate temperatures (10-80°C) are employed in coupling and substitution steps, with inert atmosphere (argon or nitrogen) to prevent side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(3-(Furan-3-yl)pyrazin-2-yl)methanamine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.